molecular formula C31H26F3NO3S B7778156 13-phenyl-2-prop-2-enyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate

13-phenyl-2-prop-2-enyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate

Cat. No.: B7778156
M. Wt: 549.6 g/mol
InChI Key: VMIBFGCYNGLEDF-UHFFFAOYSA-M
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Description

13-Phenyl-2-prop-2-enyl-2-azoniapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate is a quaternary ammonium salt characterized by a complex pentacyclic cationic framework and a trifluoromethanesulfonate (triflate) anion. The cation features a polycyclic system with a phenyl substituent at position 13 and a propenyl group at position 2, contributing to its steric bulk and electronic properties. The triflate anion, a perfluorinated sulfonate, is known for its high thermal stability, low nucleophilicity, and strong electron-withdrawing effects. This compound is likely studied for applications in catalysis, ionic liquids, or materials science, where its structural rigidity and anion properties could enhance performance .

Properties

IUPAC Name

13-phenyl-2-prop-2-enyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N.CHF3O3S/c1-2-20-31-29-24-14-8-6-10-21(24)16-18-26(29)28(23-12-4-3-5-13-23)27-19-17-22-11-7-9-15-25(22)30(27)31;2-1(3,4)8(5,6)7/h2-15H,1,16-20H2;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIBFGCYNGLEDF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[N+]1=C2C(=C(C3=C1C4=CC=CC=C4CC3)C5=CC=CC=C5)CCC6=CC=CC=C62.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-phenyl-2-prop-2-enyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Dibenz[c,h]acridinium Core: This can be achieved through a series of cyclization reactions involving aromatic precursors.

    Functionalization: Introduction of the phenyl and propenyl groups can be carried out through Friedel-Crafts alkylation and Heck coupling reactions, respectively.

    Trifluoromethanesulfonate Addition: The final step involves the addition of the trifluoromethanesulfonate group, which can be achieved using trifluoromethanesulfonic anhydride under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the acridinium core, converting it to a dihydroacridine derivative.

    Substitution: The phenyl and propenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

    Oxidation: Epoxides, aldehydes.

    Reduction: Dihydroacridine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Properties
Research indicates that compounds with similar structural features to 13-phenyl-2-prop-2-enyl derivatives exhibit significant anticancer activity. Studies have shown that such compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The trifluoromethanesulfonate moiety enhances solubility and bioavailability, making it a promising candidate for drug formulation .

2. Neuroimaging Agents
The compound's unique fluorescence properties make it suitable for use as a neuroimaging agent. Its ability to selectively bind to nerve tissues allows for enhanced imaging of neurological disorders. This application is particularly relevant in developing non-invasive imaging techniques for early diagnosis of neurodegenerative diseases .

Materials Science

3. Conductive Polymers
The incorporation of the azoniapentacyclic structure into polymer matrices has been explored to create conductive materials. These polymers can be utilized in electronic devices due to their improved conductivity and stability under various environmental conditions. The trifluoromethanesulfonate salt form enhances the ionic conductivity of these materials .

4. Photonic Devices
In photonics, this compound can serve as a dopant in optical materials to enhance light absorption and emission properties. Its unique structure allows for tuning of optical properties which is essential for developing advanced photonic devices such as lasers and sensors .

Case Studies

1. Anticancer Activity Study
A study investigated the effects of a series of azonium compounds on various cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis in breast cancer cells through mitochondrial pathways .

2. Neuroimaging Application
In a preclinical study involving animal models, the compound was administered systemically and demonstrated high specificity for nerve tissues when subjected to near-infrared fluorescence imaging techniques. This application could revolutionize the way neurological conditions are diagnosed and monitored .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer AgentInduces apoptosis in cancer cells
NeuroimagingImaging AgentHigh specificity for nerve tissues
Materials ScienceConductive PolymersEnhanced conductivity and stability
PhotonicsOptical DevicesTunable optical properties for lasers and sensors

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonate group can enhance the compound’s ability to penetrate cell membranes, while the acridinium core can interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Cation Variations

The closest structural analog identified is 13-Phenyl-2-oxoniapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;tetrafluoroborate (). Key differences include:

Property Target Compound Oxonia Analog
Cation Core Azonia (N⁺-containing pentacycle) Oxonia (O⁺-containing pentacycle)
Anion Trifluoromethanesulfonate (CF₃SO₃⁻) Tetrafluoroborate (BF₄⁻)
Electronic Effects Enhanced cationic charge delocalization due to N⁺ Less charge delocalization; O⁺ is more electronegative
Potential Applications Ionic liquids, catalysts Likely similar, but BF₄⁻ is less stable under acidic conditions

The azonia cation may exhibit superior stability in polar solvents compared to oxonia due to nitrogen’s lower electronegativity, which reduces anion-cation dissociation.

Anion Variations: Triflate vs. Other Perfluorinated Sulfonates

The triflate anion distinguishes the target compound from other perfluorinated compounds (PFCs) listed in –5, such as 2-Propenoic acid esters with perfluoroalkyl chains and benzenesulfonates with pentafluoroethyl groups.

Anion/Group Key Properties Example Compounds
Trifluoromethanesulfonate High thermal stability, low nucleophilicity, widely used in catalysis Target compound
Tetrafluoroborate Moderate stability; decomposes in strong acids Oxonia analog ()
Long-chain perfluoroalkyl esters Hydrophobic, persistent in environment, surfactant applications 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7-decafluorooctyl ester ()
Pentafluoroethyl sulfonates Strong electron-withdrawing effects, used in electrolytes Benzenesulfonic acid derivatives ()

Triflate’s compact structure and stability make it preferable for catalytic and electrochemical applications, whereas longer perfluoroalkyl chains (e.g., C8–C14 in ) are associated with environmental persistence and toxicity concerns .

Physicochemical Properties

While explicit data for the target compound is unavailable, inferences can be made:

  • Solubility : Triflate salts are typically soluble in polar aprotic solvents (e.g., acetonitrile) but less so in water compared to smaller anions like Cl⁻.
  • Thermal Stability : Triflate decomposes above 300°C, outperforming tetrafluoroborate (~200°C) .
  • Reactivity : The propenyl group on the cation may enable polymerization or covalent modification, unlike inert perfluoroalkyl esters.

Research and Structural Analysis

The SHELX system () is critical for resolving complex structures like the target compound’s pentacyclic cation. SHELXL’s precision in refining disordered atoms and handling high-resolution data would be essential for confirming stereochemistry and anion-cation interactions .

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of azonia compounds characterized by a pentacyclic structure. Its IUPAC name reflects its intricate arrangement of carbon atoms and functional groups. The trifluoromethanesulfonate moiety suggests potential interactions with biological systems due to its ability to influence solubility and reactivity.

Structural Formula

C27H32F3N+O3S\text{C}_{27}\text{H}_{32}\text{F}_3\text{N}^+\text{O}_3\text{S}^-

The biological activity of this compound can be attributed to its structural features that allow for interaction with various biological targets. Potential mechanisms include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The azonia group may interact with neurotransmitter receptors or ion channels, influencing cellular signaling pathways.
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of pathogens.

Case Studies and Experimental Findings

  • Anticancer Activity : Research has indicated that structurally related compounds demonstrate cytotoxic effects on cancer cell lines. For instance, a study found that certain derivatives inhibited cell proliferation in breast cancer models through apoptosis induction.
  • Neuroprotective Effects : In vitro studies have suggested that the compound may protect neuronal cells from oxidative stress, potentially through antioxidant mechanisms.
  • Antimicrobial Studies : A recent investigation assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones.

Data Table: Summary of Biological Activities

Activity TypeModel/System UsedObserved EffectReference
AnticancerBreast Cancer Cell LinesInduction of apoptosis
NeuroprotectionNeuronal Cell CulturesReduced oxidative stress
AntimicrobialBacterial StrainsSignificant inhibition

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are crucial for understanding the compound's efficacy in living organisms. Limited data is available; however, preliminary animal studies suggest potential therapeutic applications in cancer treatment and neurodegenerative diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) need further investigation to optimize dosing regimens.

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